N-(DOM) Fentanyl hydrochloride is a synthetic opioid analgesic belonging to the phenethylamine class. It is structurally related to other opioids, exhibiting potent analgesic properties. This compound is classified as a Schedule I substance in the United States, indicating that it has a high potential for abuse and no accepted medical use .
The synthesis of N-(DOM) Fentanyl hydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
N-(DOM) Fentanyl hydrochloride has a complex molecular structure characterized by its phenethylamine backbone. The specific arrangement of atoms contributes to its pharmacological properties.
The structural representation can be visualized through chemical drawing software or databases that provide detailed molecular diagrams .
N-(DOM) Fentanyl hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include norfentanyl and hydroxynorfentanyl, which are significant for understanding the metabolism and effects of N-(DOM) Fentanyl hydrochloride .
N-(DOM) Fentanyl hydrochloride exerts its effects primarily through binding to μ-opioid receptors in the central nervous system. This interaction leads to:
Data from pharmacological studies indicate that this compound has a high affinity for opioid receptors, contributing to its potency compared to other analgesics .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm purity and identity .
N-(DOM) Fentanyl hydrochloride has several scientific research applications:
Although not utilized clinically due to safety concerns, its role in research helps advance understanding of opioid pharmacology and potential therapeutic avenues .
The synthetic landscape of fentanyl analogs has evolved significantly since Paul Janssen’s pioneering work in 1960. Janssen’s original three-step protocol enabled access to the parent fentanyl scaffold but faced limitations in yield and scalability for complex analogs. Early routes relied on N-protected piperidin-4-ones, requiring deprotection before N-alkylation—a bottleneck for diverse analog production [1] [4]. By the 1990s, illicit manufacturers exploited this scaffold to create "designer" analogs (e.g., acetylfentanyl, furanylfentanyl) circumventing regulatory controls. These efforts accelerated post-2010, with clandestine laboratories prioritizing synthetic efficiency over pharmacological safety [5]. A pivotal shift occurred in 2017–2018 when international controls on precursors like N-phenethylpiperidin-4-one (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) prompted illicit chemists to develop novel routes bypassing regulated intermediates [2]. This arms race between regulation and innovation has driven continuous optimization of the core synthetic strategy, particularly for N-substituted derivatives like N-(DOM) fentanyl hydrochloride.
Table 1: Milestones in Fentanyl Analog Synthesis
Year | Development | Key Analogs Synthesized | Yield Improvement |
---|---|---|---|
1960 | Janssen’s original method | Fentanyl | 40–50% |
1980s | Catalytic reductive amination protocols | Carfentanil, Sufentanil | 60–70% |
2014 | Valdez optimized three-step sequence | Acetylfentanyl, Thiofentanyl | 73–78% |
2017–Present | Non-regulated precursor adaptations | Cyclopropyl Fentanyl, Furanylfentanyl | Variable |
Catalyst selection critically governs efficiency in N-phenethylation (Step I) and acylation (Step III) reactions. For N-alkylation of 4-piperidone monohydrate hydrochloride, cesium carbonate (Cs₂CO₃) in acetonitrile achieves 88% yield of intermediate 13—a 22% increase over potassium carbonate (K₂CO₃) in dimethylformamide. This enhancement stems from Cs₂CO₃’s superior solubility and nucleophilicity, facilitating deprotonation and accelerating SN₂ displacement [1].
Acylation of the amine precursor (e.g., 14 or 21) leverages N,N-diisopropylethylamine (Hünig’s base) as an acid scavenger. When paired with propionyl chloride in dichloromethane, this system delivers fentanyl hydrochloride in 95% yield. Notably, substituting propanoic anhydride for propionyl chloride marginally reduces yield (94%), underscoring electrophile reactivity as a key determinant [1]. Catalytic acylation avoids stoichiometric metal bases, simplifying purification—a crucial advantage for gram-scale production.
Table 2: Catalyst Performance in Key Synthetic Steps
Reaction Step | Catalyst System | Solvent | Yield (%) | Side Products |
---|---|---|---|---|
N-Phenethylation | Cs₂CO₃/2-(Bromoethyl)benzene | Acetonitrile | 88 | <5% Dialkylated piperidone |
N-Phenethylation | K₂CO₃/2-(Bromoethyl)benzene | Dimethylformamide | 72 | 15% Unreacted ketone |
Acylation | Hünig’s base/Propionyl chloride | Dichloromethane | 95 | <2% O-Acylated adduct |
Acylation | Pyridine/Propanoic anhydride | Pyridine | 94 | 3% Hydrolyzed anhydride |
Reductive amination (Step II) transforms ketone intermediates (e.g., 13) into 4-anilinopiperidine precursors. Solvent polarity directly impacts iminium ion formation kinetics—the rate-limiting step. Acetonitrile outperforms dimethylformamide, yielding 91% of amine 14 versus 75% in dimethylformamide. The higher dielectric constant of acetonitrile (ε = 37.5) stabilizes the charged iminium intermediate, accelerating nucleophilic attack by aniline [1].
Reaction kinetics studies reveal acetic acid’s essential role as a catalyst. At 0.5–1.0 equivalents, acetic acid protonates the carbinolamine intermediate, facilitating dehydration to the iminium ion. Sodium triacetoxyborohydride (STAB) then effects reduction at ambient temperature (20–25°C) with pseudo-first-order kinetics (k = 0.15 min⁻¹). Alternative reductants like sodium cyanoborohydride require elevated temperatures (80°C) and exhibit slower kinetics (k = 0.04 min⁻¹), increasing side-product formation [1].
Scalability of the optimized three-step sequence faces three key challenges:
Despite hurdles, the cumulative yield of 73–78% for multi-gram batches demonstrates industrial viability. Continuous-flow systems could further enhance throughput: Microreactor trials show 99% conversion in reductive amination at 2-minute residence times, versus 12 hours in batch mode [1]. Purification remains the primary bottleneck; silica gel chromatography limits batch sizes, suggesting future adoption of crystallization-based isolation.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7